molecular formula C20H16F2N2O4 B14996573 (2Z)-N-(2,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide

(2Z)-N-(2,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide

Cat. No.: B14996573
M. Wt: 386.3 g/mol
InChI Key: KSRXMZJFVIWDCF-CLCOLTQESA-N
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Description

[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a difluorophenyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and an appropriate nucleophile.

    Carbamoylation: The carbamoyl moiety can be introduced through a reaction with an isocyanate or carbamoyl chloride derivative.

    Final Coupling: The final coupling step involves the reaction of the chromene derivative with the difluorophenyl carbamoyl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Biological Activity Studies: Researchers investigate the biological activity of this compound and its derivatives, including potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The chromene core may also contribute to the compound’s overall activity by stabilizing the molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • [(2Z)-3-[(2,4-DICHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE
  • [(2Z)-3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE

Uniqueness

[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C20H16F2N2O4

Molecular Weight

386.3 g/mol

IUPAC Name

[(Z)-[3-[(2,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C20H16F2N2O4/c1-11(2)20(26)28-24-19-14(9-12-5-3-4-6-17(12)27-19)18(25)23-16-8-7-13(21)10-15(16)22/h3-11H,1-2H3,(H,23,25)/b24-19-

InChI Key

KSRXMZJFVIWDCF-CLCOLTQESA-N

Isomeric SMILES

CC(C)C(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

CC(C)C(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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